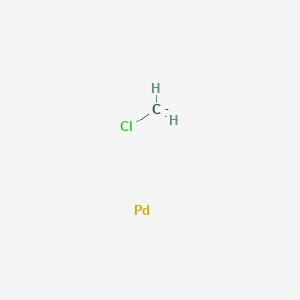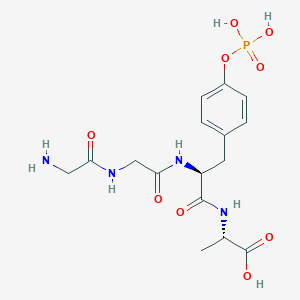
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester is an organic compound with the molecular formula C_10H_18O_3. It is an ester derived from hexanoic acid, which is known for its fruity odor and is commonly used in the flavor and fragrance industry. This compound is characterized by the presence of a hydroxy group, a methyl group, and a methylene group, making it a versatile molecule in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester can be synthesized through the esterification of hexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Hexanoic acid+EthanolAcid CatalystHexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the continuous addition of hexanoic acid and ethanol into the reactor, along with the acid catalyst. The reaction mixture is then heated, and the ester product is separated from the water by distillation.
化学反応の分析
Types of Reactions
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of hexanoic acid derivatives such as 3-hydroxy-5-methyl-2-methylene-hexanoic acid.
Reduction: Formation of hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl alcohol.
Substitution: Formation of substituted hexanoic acid esters.
科学的研究の応用
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other organic compounds.
作用機序
The mechanism of action of hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release hexanoic acid and ethanol, which can then participate in metabolic pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylene group can undergo chemical modifications, altering the compound’s reactivity and interactions.
類似化合物との比較
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester can be compared with other similar compounds such as:
Hexanoic acid, 3-hydroxy-, methyl ester: Similar structure but with a methyl group instead of an ethyl group.
Hexanoic acid, methyl ester: Lacks the hydroxy and methylene groups, making it less reactive.
Hexanoic acid, ethyl ester: Lacks the hydroxy and methylene groups, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provide a wide range of reactivity and applications in various fields.
特性
CAS番号 |
147849-97-6 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC名 |
ethyl 3-hydroxy-5-methyl-2-methylidenehexanoate |
InChI |
InChI=1S/C10H18O3/c1-5-13-10(12)8(4)9(11)6-7(2)3/h7,9,11H,4-6H2,1-3H3 |
InChIキー |
UTSHPRHFOZZPRD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C)C(CC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)




![1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile](/img/structure/B12557330.png)
![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)

acetate](/img/structure/B12557345.png)
![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)
![1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12557352.png)



